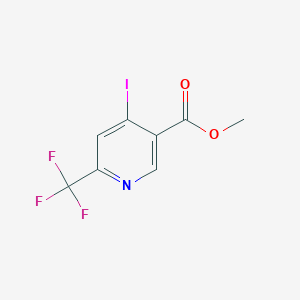

Methyl 4-iodo-6-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C8H5F3INO2 |

|---|---|

Molecular Weight |

331.03 g/mol |

IUPAC Name |

methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H5F3INO2/c1-15-7(14)4-3-13-6(2-5(4)12)8(9,10)11/h2-3H,1H3 |

InChI Key |

XSCACBWPAUYXSX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1I)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis of Methyl 4-iodo-6-(trifluoromethyl)nicotinate

This guide details the structural analysis, physicochemical profiling, and quality control of Methyl 4-iodo-6-(trifluoromethyl)nicotinate , a high-value heterocyclic intermediate used in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors, agrochemicals).

This document is written from the perspective of a Senior Application Scientist to support medicinal chemistry and analytical development teams.

Part 1: Strategic Overview & Compound Identity

Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a trisubstituted pyridine scaffold designed for orthogonal functionalization. Its value lies in the reactivity difference between the C4-Iodide (highly reactive for cross-coupling), the C3-Ester (electrophilic center for cyclization or amidation), and the C6-Trifluoromethyl group (metabolic blocker/lipophilicity modulator).

Chemical Identity

| Property | Specification |

| IUPAC Name | Methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |

| Molecular Formula | |

| Molecular Weight | 331.03 g/mol |

| CAS Number | Not widely listed; Analogous to 221313-10-6 (6-CF3 parent) |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water |

Structural Logic & Numbering

The pyridine ring numbering prioritizes the heteroatom (N=1).

-

Position 2: Protonated (

). -

Position 3: Methyl Ester (

). -

Position 4: Iodide (

).[1][2] -

Position 5: Protonated (

). -

Position 6: Trifluoromethyl (

).[3][4][5][6]

Part 2: Spectroscopic Profiling (The "Fingerprint")

Accurate structural confirmation requires a multi-modal approach. The following data is derived from substituent chemical shift principles and analogous trifluoromethyl-nicotinate standards.

Nuclear Magnetic Resonance (NMR) Strategy

The lack of vicinal protons simplifies the

NMR (Proton) - 400 MHz, DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.05 - 9.15 | Singlet (s) | 1H | H-2 | Highly deshielded by adjacent Nitrogen and C3-Carbonyl. Diagnostic of C2-H. |

| 8.10 - 8.25 | Singlet (s)* | 1H | H-5 | Ortho to |

| 3.90 | Singlet (s) | 3H | -OCH3 | Methyl ester characteristic peak. |

Critical Analysis: The absence of doublet coupling (

) confirms the substitution at C4. If C4 were unsubstituted, H4 and H5 would show strong vicinal coupling.

NMR (Carbon) - 100 MHz

-

Carbonyl (C=O): ~165 ppm.

-

C-I (C4): ~105-115 ppm. Note: Iodine substitution typically causes a significant upfield shift (shielding) on the ipso carbon compared to Cl or Br.

-

C-CF3 (C6): Quartet (

) around 145-150 ppm. -

CF3: Quartet (

) around 120 ppm.

NMR (Fluorine)

-

Shift: -68.0 to -70.0 ppm.

-

Pattern: Singlet (or fine doublet if H5 coupling is resolved).

-

Purity Check: Integration of this peak against an internal standard (

-trifluorotoluene) is the most accurate method for assay determination.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+) or APCI (+).

-

Molecular Ion:

. -

Isotopic Pattern: Iodine is monoisotopic (

). Unlike Chloro- or Bromo- analogs, there is no M+2 peak . This is a definitive confirmation of Iodine incorporation vs. Chlorine impurities.

Part 3: Analytical Workflow & Visualization

The following decision tree outlines the logical flow for confirming the structure and releasing the batch for synthesis.

Figure 1: Analytical decision tree for structural confirmation of trisubstituted pyridines.

Part 4: Experimental Protocols

HPLC Method for Purity Assessment

Due to the lipophilic Iodine and

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/ester).

-

Gradient:

-

0-1 min: 5% B (Hold)

-

1-10 min: 5% -> 95% B (Linear Ramp)

-

10-12 min: 95% B (Wash)

-

12.1 min: 5% B (Re-equilibrate)

-

Causality: The rapid ramp is necessary because the

Synthesis of Analytical Standard (Context)

To understand impurities, one must understand the origin. This compound is typically synthesized via halogen dance or nucleophilic substitution of a 4-chloro precursor.

-

Impurity A: Methyl 4-chloro-6-(trifluoromethyl)nicotinate (Starting material).

-

Impurity B: 6-(trifluoromethyl)nicotinic acid (Hydrolysis product).[6]

-

Impurity C: Methyl 6-(trifluoromethyl)nicotinate (Protodeiodination byproduct).

Part 5: Functional Reactivity & Handling

The "Iodine Lability" Factor

The C4-Iodine bond in pyridines is weaker than in benzenes due to the electron-deficient nature of the ring.

-

Risk: Spontaneous homolysis (radical formation) upon exposure to UV light.

-

Mitigation: Store in amber vials under Argon at 2-8°C.

-

Observation: If the solid turns pink/purple, free Iodine (

) has been released, indicating degradation.

Reactivity Pathway Visualization

Understanding where this molecule fits in the drug development pipeline helps prioritize analytical markers.

Figure 2: Primary reactivity modes. The C4-Iodine is the primary handle for diversification.

References

-

Schlosser, M., et al. "Halogen Dance Reactions on Pyridines." Journal of Organic Chemistry. Explains the migration logic for synthesizing 4-iodo-pyridines.

-

Lishchynskyi, A., et al. "Trifluoromethylation of Aryl and Heteroaryl Halides."[3] Journal of Organic Chemistry, 2013.[3] Context on

stability and synthesis. -

BenchChem. "Methyl 6-(trifluoromethyl)nicotinate Technical Data." Provides baseline spectral data for the parent scaffold.

-

PubChem. "Methyl 6-(trifluoromethyl)pyridine-3-carboxylate Compound Summary."[7] CID 2775647.[4][7]

-

Sigma-Aldrich. "Safety Data Sheet: Methyl 6-(trifluoromethyl)nicotinate." Handling and safety protocols for the class.

Sources

- 1. 326894-74-0|2-Iodo-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.dk [fishersci.dk]

- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 7. Methyl 6-(trifluoromethyl)nicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

Solubility profile of trifluoromethylated pyridine esters in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Trifluoromethylated Pyridine Esters in Organic Solvents

Abstract

The strategic incorporation of trifluoromethyl groups into pyridine scaffolds has become a cornerstone of modern medicinal and agricultural chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the very properties that make these moieties attractive can also present significant challenges, particularly concerning their solubility in the organic solvents crucial for synthesis, purification, formulation, and screening. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility profiles of trifluoromethylated pyridine esters. We will delve into the theoretical underpinnings of their solubility, explore predictive computational models, and provide detailed, field-proven protocols for accurate experimental determination. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of working with this important class of molecules.

Introduction: The Rising Prominence of Trifluoromethylated Pyridines

The confluence of the pyridine ring, a privileged scaffold in drug discovery, and the trifluoromethyl group, a powerful modulator of physicochemical properties, has led to a surge in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[4][5] Understanding the solubility of ester derivatives of these compounds is not merely an academic exercise; it is a critical factor that dictates the feasibility of a synthetic route, the efficiency of purification, and the ultimate bioavailability of a drug candidate.

The Strategic Role of the Trifluoromethyl Group in Molecular Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group but with profoundly different electronic properties. Its high electronegativity makes it a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence metabolic stability by blocking sites of oxidation.[2][4] Furthermore, the -CF3 group can enhance a molecule's lipophilicity, which can improve membrane permeability and binding affinity to biological targets.[1][2]

The Pyridine Scaffold: A Privileged Heterocycle

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a handle for modifying the polarity and aqueous solubility of a molecule. Its aromatic nature also allows for a variety of synthetic modifications. The combination of the unique properties of the fluorine atom and the pyridine moiety is thought to be the basis for the biological activities of many trifluoromethylpyridine (TFMP) derivatives.[4]

Why Solubility is a Critical Parameter

Low solubility can be a significant bottleneck in the drug development pipeline. It can lead to unreliable results in in vitro assays, difficulties in formulation, and poor bioavailability.[6] Therefore, a thorough understanding and accurate measurement of the solubility of trifluoromethylated pyridine esters in various organic solvents are essential for making informed decisions throughout the research and development process.

Theoretical Framework of Solubility

The age-old adage "like dissolves like" provides a useful starting point for understanding solubility, but the reality is far more nuanced, especially when dealing with complex molecules like trifluoromethylated pyridine esters. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The Impact of the -CF3 Group on Intermolecular Forces

The introduction of a trifluoromethyl group can influence solubility in several ways:

-

Increased van der Waals forces: The larger size and greater number of electrons in the -CF3 group compared to a methyl group lead to stronger dispersion forces.

-

Dipole-dipole interactions: The strong electron-withdrawing nature of the -CF3 group can create a significant dipole moment in the molecule, leading to stronger dipole-dipole interactions with polar solvents.

-

Disruption of hydrogen bonding: The -CF3 group is a poor hydrogen bond acceptor and can sterically hinder nearby functionalities from participating in hydrogen bonding.

Solvent Properties Governing Solvation

The ability of a solvent to dissolve a trifluoromethylated pyridine ester depends on its own physicochemical properties, including:

-

Polarity: A solvent's polarity, often quantified by its dielectric constant, determines its ability to solvate polar solutes. A study on the solubility of 2-chloro-3-(trifluoromethyl)pyridine found that its solubility in various organic solvents was related to the polarity of the solvents.[7]

-

Hydrogen bonding capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the pyridine nitrogen and the ester carbonyl group.

-

Dispersion forces: Nonpolar solvents primarily interact with solutes through dispersion forces.

Predictive Models for Solubility Estimation

Given the time and resources required for experimental solubility determination, a number of in silico models have been developed to predict solubility. These models can be valuable tools for screening large numbers of compounds in the early stages of discovery.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[8][9] The principle is that substances with similar HSP values are likely to be miscible.[8] These three parameters can be plotted in a three-dimensional "Hansen space," and a "solubility sphere" can be defined for a given solute.[8][9] Solvents whose HSP values fall within this sphere are predicted to be good solvents for the solute.

}

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.COSMO-RS: A Quantum Chemistry Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more sophisticated method that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[10][11] COSMO-RS calculates the surface charge density (σ-profile) of a molecule and then uses statistical thermodynamics to predict its chemical potential in a given solvent.[11] This method has the advantage of being a priori, meaning it does not rely on experimental data for parametrization.[12]

Machine Learning and QSPR Models

More recently, machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models have been applied to solubility prediction with considerable success.[13][14] These models are trained on large datasets of experimental solubility data and can often achieve high accuracy.[14][15] However, their predictive power is dependent on the quality and diversity of the training data.

Experimental Determination of Solubility: Protocols and Best Practices

While predictive models are useful, experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method depends on the properties of the compound and the desired throughput.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for measuring thermodynamic solubility.[16] It involves equilibrating an excess of the solid compound with the solvent of interest over a period of time, followed by separation of the solid and quantification of the dissolved compound in the supernatant.[16][17]

-

Preparation: Add an excess amount of the trifluoromethylated pyridine ester to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6][17]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring that no solid particles are transferred. Centrifugation or filtration can be used to ensure complete removal of the solid.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

}

Caption: Experimental workflow for the Shake-Flask solubility determination method.Potentiometric Titration for Ionizable Compounds

For trifluoromethylated pyridine esters that are ionizable (e.g., those containing a free carboxylic acid or a basic amine), potentiometric titration can be a powerful and efficient method for determining solubility and pKa simultaneously.[18][19] This method is particularly useful for poorly soluble compounds.[20]

The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates can be detected by a change in the titration curve, and from this, the solubility can be calculated.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable co-solvent and then add an aqueous buffer to create a solution.

-

Titration: Titrate the solution with a standardized solution of HCl or NaOH while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The appearance of a precipitate will cause a deviation in the expected titration curve.

-

Solubility Calculation: Use specialized software or thermodynamic equations to analyze the titration curve and calculate the intrinsic solubility of the compound.[18][19]

Case Study: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Organic Solvents

A study by Wang et al. investigated the solubility of 2-chloro-3-(trifluoromethyl)pyridine in several organic solvents at different temperatures.[7][21] The results, summarized in the table below, demonstrate the significant impact of both solvent choice and temperature on solubility.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Ethyl Acetate | 273.15 | 0.3951 |

| 288.15 | 0.5836 | |

| 303.15 | 0.8227 | |

| n-Butanol | 273.15 | 0.1449 |

| 288.15 | 0.2858 | |

| 303.15 | 0.5002 | |

| Methanol | 273.15 | 0.1983 |

| 288.15 | 0.3547 | |

| 303.15 | 0.5841 | |

| Acetonitrile | 273.15 | 0.3705 |

| 288.15 | 0.5486 | |

| 303.15 | 0.7712 |

Data adapted from Wang et al., Russian Journal of Physical Chemistry A, 2019.[21]

As the data shows, the solubility of 2-chloro-3-(trifluoromethyl)pyridine generally increases with increasing temperature in all the tested solvents.[7] The solubility is highest in ethyl acetate and acetonitrile, which are polar aprotic solvents, and lower in the protic solvents n-butanol and methanol. This suggests that dipole-dipole interactions play a significant role in the solvation of this particular compound.

Conclusion: A Holistic Approach to Understanding and Predicting Solubility

The solubility of trifluoromethylated pyridine esters in organic solvents is a complex interplay of intermolecular forces. A comprehensive understanding requires a multi-faceted approach that combines theoretical knowledge, predictive modeling, and robust experimental validation. For researchers and scientists in drug development and related fields, a thorough characterization of solubility is not just a matter of good practice; it is a critical step towards the successful development of new and effective molecules. By leveraging the tools and techniques outlined in this guide, from in silico predictions with Hansen Solubility Parameters and COSMO-RS to the gold-standard shake-flask method, researchers can make more informed decisions, accelerate their research, and ultimately increase the probability of success for their projects.

References

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. [Link]

-

Hansen Solubility Parameters (HSP). (n.d.). Adscientis. [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (2020). Scite.ai. [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). Journal of Chemical Education. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics. (2019). ChemPhysChem. [Link]

-

Hansen Solubility Parameters (HSP). (2022). AgfaLabs. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Hansen Solubility Parameters. (n.d.). Kinam Park. [Link]

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. (2005). Journal of Pharmaceutical Sciences. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020). PubMed. [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM. [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ResearchGate. [Link]

-

Challenges in Predicting Aqueous Solubility of Organic Molecules Using the COSMO-RS Model. (2021). ResearchGate. [Link]

-

Prediction of Solubility with COSMO-RS. (2005). Zenodo. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

-

Solubility of Organic Compounds. (2023). Chem LibreTexts. [Link]

-

Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (2015). PubMed. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. [Link]

-

Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2024). Biblioteca Digital do IPB. [Link]

-

Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2025). ResearchGate. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. (2018). Pest Management Science. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PMC. [Link]

-

A new model predicts how molecules will dissolve in different solvents. (2025). MIT News. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Performance of machine learning algorithms for prediction of the solubility of compounds in organic solvents. (2023). ResearchGate. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. [Link]

-

Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2019). ResearchGate. [Link]

-

Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2019). SciSpace. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. scm.com [scm.com]

- 11. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

An In-Depth Technical Guide to the Electronic Properties of 4-Iodo-6-(trifluoromethyl)pyridine-3-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate scaffold, a key building block in medicinal chemistry and materials science. By examining the interplay of the electron-withdrawing trifluoromethyl group, the versatile iodo substituent, and the conjugating carboxylate moiety on the pyridine core, this document offers a detailed perspective on the molecule's reactivity, spectroscopic characteristics, and electrochemical behavior. This guide synthesizes theoretical principles with practical insights, providing researchers with the foundational knowledge to strategically employ this versatile chemical entity in drug design and the development of novel functional materials.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine and fluorine-containing groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by altering its electronic landscape.[1][2] When incorporated into a pyridine ring, a ubiquitous motif in pharmaceuticals, the -CF3 group's strong electron-withdrawing nature significantly influences the ring's reactivity and molecular interactions.[3]

The subject of this guide, 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate, and its ethyl ester derivative, ethyl 4-iodo-6-(trifluoromethyl)nicotinate, are exemplary of this class of compounds. The presence of an iodine atom at the 4-position provides a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse substituents.[4][5] The carboxylate group at the 3-position, often in the form of its ethyl ester, further influences the electronic distribution and provides a site for further chemical modification.

This guide will delve into the core electronic properties of this molecular framework, providing a theoretical and practical understanding for its application in research and development.

Molecular Structure and Electronic Distribution

The electronic properties of 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate are a direct consequence of the electronic interplay between its constituent functional groups and the pyridine ring.

Key Substituent Effects:

-

Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group (Hammett constant σp = 0.54), the -CF3 group significantly reduces the electron density of the pyridine ring through a strong inductive effect (-I).[3] This deactivation makes the ring less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution.

-

Iodo Group (-I): While halogens are typically deactivating due to their inductive electron-withdrawing effect, iodine is the least electronegative of the common halogens and possesses a notable +M (mesomeric) effect, which can donate electron density to the ring through resonance. However, its primary role in this scaffold is often as a leaving group in cross-coupling reactions.[4][5]

-

Carboxylate Group (-COOR): The ester or carboxylic acid group is an electron-withdrawing group that deactivates the ring towards electrophilic substitution, primarily through its -M (mesomeric) effect. It directs incoming electrophiles to the meta position relative to itself.

The confluence of these effects results in a highly electron-deficient pyridine ring, which dictates its reactivity and spectroscopic properties.

Computational Analysis: Insights from Density Functional Theory (DFT)

Expected DFT-Derived Properties:

-

Molecular Electrostatic Potential (MEP): An MEP map of this molecule is predicted to show a significant region of positive electrostatic potential (blue) across the pyridine ring, indicative of its electron-deficient nature. The most positive regions are likely to be located near the hydrogen atoms on the ring and the carbon atom of the C-I bond. The oxygen atoms of the carboxylate group and the fluorine atoms of the trifluoromethyl group will exhibit negative electrostatic potential (red), indicating their role as centers of electron density.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

LUMO: Given the presence of multiple electron-withdrawing groups, the LUMO is expected to be of low energy, indicating a high susceptibility to nucleophilic attack. The LUMO is likely to be distributed across the pyridine ring and the carboxylate group, with significant contributions from the C-I bond, predisposing it to oxidative addition in catalytic cycles.

-

HOMO: The HOMO is anticipated to be of relatively low energy, reflecting the molecule's overall electron-deficient character.

-

HOMO-LUMO Gap: A relatively small HOMO-LUMO energy gap is expected, suggesting higher reactivity compared to unsubstituted pyridine.

-

Diagram: Predicted Molecular Electrostatic Potential (MEP) Map

Caption: Predicted MEP map showing electron-deficient (blue) and electron-rich (red) regions.

Spectroscopic Properties

The electronic structure of 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate and its derivatives dictates their interaction with electromagnetic radiation, which can be probed by various spectroscopic techniques.

UV-Vis Spectroscopy

The UV-Vis spectrum of pyridine and its derivatives typically exhibits bands corresponding to π → π* and n → π* transitions. For ethyl 4-iodo-6-(trifluoromethyl)nicotinate, the presence of the electron-withdrawing trifluoromethyl and carboxylate groups, along with the iodo substituent, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted ethyl nicotinate. This is due to the extension of the conjugated system and the alteration of the molecular orbital energy levels.

Table 1: Predicted UV-Vis Absorption Maxima

| Compound | Predicted λmax (nm) | Transition Type |

| Ethyl Nicotinate | ~265 | π → π |

| Ethyl 4-iodo-6-(trifluoromethyl)nicotinate | > 270 | π → π |

NMR Spectroscopy (¹H and ¹³C)

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

-

¹H NMR: The protons on the pyridine ring are expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the -CF3 and -COOEt groups.

-

¹³C NMR: The carbon atoms of the pyridine ring will also experience downfield shifts. The carbon atom attached to the iodine will show a characteristic chemical shift, and the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C-F (Trifluoromethyl) | 1100-1300 (strong, multiple bands) |

| C-I | 500-600 |

| Aromatic C=C and C=N | 1400-1600 |

Electrochemical Properties and Reactivity

The electron-deficient nature of the 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate core profoundly influences its electrochemical behavior and chemical reactivity.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule. For compounds like ethyl 4-iodo-6-(trifluoromethyl)nicotinate, CV would likely reveal:

-

Reduction Potential: A quasi-reversible or irreversible reduction wave at a relatively less negative potential compared to simpler pyridine derivatives. This is a direct consequence of the electron-withdrawing groups stabilizing the radical anion formed upon reduction.

-

Oxidation Potential: Oxidation would be expected to occur at a very high positive potential, reflecting the difficulty of removing an electron from the electron-poor aromatic system.

Diagram: Predicted Cyclic Voltammogram

Caption: Predicted cyclic voltammogram showing a reduction wave at a less negative potential.

Reactivity in Cross-Coupling Reactions

The C-I bond at the 4-position is the most reactive site for cross-coupling reactions. The high reactivity of aryl iodides in palladium-catalyzed reactions is well-established.[4][5] The electron-deficient nature of the pyridine ring further activates the C-I bond towards oxidative addition to a low-valent palladium catalyst, a key step in the catalytic cycle of reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of ethyl 4-iodo-6-(trifluoromethyl)nicotinate with an arylboronic acid.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine ethyl 4-iodo-6-(trifluoromethyl)nicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The electronic properties of 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate and its derivatives are defined by the strong electron-withdrawing character of the trifluoromethyl and carboxylate groups, which render the pyridine ring highly electron-deficient. This electronic profile leads to distinct spectroscopic signatures, a propensity for reduction at less negative potentials, and enhanced reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. A thorough understanding of these electronic properties is paramount for the rational design of novel pharmaceuticals and functional materials, enabling researchers to harness the full potential of this versatile chemical scaffold.

References

- Ningbo Innopharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.

-

Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. (2022, June 17). MDPI. [Link]

-

Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020, September 29). Frontiers in Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, May). Journal of Pesticide Science. [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025, December 9). MDPI. [Link]

-

Iodination and palladium-catalyzed phosphination sequence reactions of... (n.d.). ResearchGate. [Link]

-

Molecular electrostatic potential (MEP) maps of the investigated ˙TF3... (n.d.). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]

Technical Guide: Operational Safety & Handling of Methyl 4-iodo-6-(trifluoromethyl)nicotinate

[1]

Document Control:

-

Scope: Chemical Safety, Handling, and Strategic Utilization[1][2]

-

Target Compound: Methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate[1]

-

Primary Audience: Medicinal Chemists, Process Safety Engineers, Lab Managers[1]

Abstract

Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a high-value, heterocyclic building block predominantly utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural features—an electron-deficient pyridine core, a labile C-I bond, and a lipophilic trifluoromethyl group—dictate its reactivity and hazard profile.[1] This guide moves beyond standard SDS boilerplate, offering a mechanistic approach to handling, storage, and emergency response based on Structure-Activity Relationships (SAR) and predictive toxicology.[1]

Module 1: Chemical Architecture & Physiochemical Profile[1]

Understanding the physical properties is the first line of defense. The presence of the iodine atom at the 4-position introduces photosensitivity, while the trifluoromethyl group significantly increases lipophilicity compared to standard nicotinates.[1]

Identity & Constants

| Property | Specification |

| Systematic Name | Methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |

| Molecular Formula | C₈H₅F₃INO₂ |

| Molecular Weight | 331.03 g/mol |

| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |

| Predicted LogP | ~2.8 (Lipophilic) |

| Melting Point | 50–60 °C (Estimate based on congeners; tends to be low-melting) |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water |

| Reactivity Class | Aryl Halide / Pyridine Ester |

Structural Hazard Analysis[1]

-

The Iodine Handle (C-4): The C-I bond is the weakest link ($ \approx 50-60 \text{ kcal/mol}

I_2 $) and radical species.[1] -

The Trifluoromethyl Group (C-6): Electron-withdrawing.[1] It deactivates the ring, making the ester at C-3 more susceptible to hydrolysis under basic conditions, but generally stabilizes the pyridine ring against oxidation.[1]

-

The Pyridine Nitrogen: Weakly basic. Can form salts with strong acids.

Module 2: Risk Assessment & Toxicology (GHS)[1]

Note: As a specialized intermediate, specific LD50 data is often unavailable. The following classification is derived from "Read-Across" methodology using structurally similar halogenated nicotinates.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

-

Supplemental Hazards:

-

EUH044: Risk of explosion if heated under confinement (Standard caution for low-molecular-weight functionalized pyridines).[1]

-

Toxicology Insights

-

Permeation: Due to the CF3 group and low molecular weight, this compound has enhanced skin permeability compared to non-fluorinated analogues.

-

Sensitization: Halogenated pyridines are known sensitizers. Repeated exposure may trigger allergic dermatitis.

-

Metabolic Fate: In vivo, the ester is likely hydrolyzed by carboxylesterases to the corresponding nicotinic acid, which may exhibit different toxicity profiles.[1]

Module 3: Strategic Handling & Storage Protocols[1]

This section details the "Chain of Custody" for the compound to ensure integrity and safety.

The "Cold Chain" Storage Protocol

The primary degradation pathway is photodeiodination .

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can accelerate decomposition if the C-I bond cleaves.

-

Light: Amber vials are mandatory. Wrap secondary containment in aluminum foil.

Operational Workflow Diagram

The following diagram outlines the safe handling lifecycle, emphasizing the critical control points (CCPs) for preventing degradation and exposure.

Figure 1: Critical Control Points in the handling lifecycle of iodinated nicotinates.

Engineering Controls & PPE[1][8]

-

Ventilation: Minimum 100 fpm face velocity in a chemical fume hood.

-

Glove Selection:

-

Standard: Nitrile (0.11 mm) – Splash protection only.

-

Recommended: Double-gloving or Silver Shield® laminates if handling solutions >0.1 M, due to the carrier solvent (e.g., DMF, DCM) permeation risks.[1]

-

-

Weighing: Use an anti-static gun. Crystalline organic powders often carry static charges, causing "fly-away" powder that increases inhalation risk.[1]

Module 4: Emergency Response Protocols

In the event of a breach, time is critical. This decision logic prioritizes containment and neutralization.

Spillage & Exposure Decision Tree

Figure 2: Triage logic for exposure and environmental release.

Specific First Aid Nuances

-

Iodine Release: If the material has degraded (turned dark brown/purple), it contains free iodine.[1] Skin contact with degraded material requires washing with soap and water, followed by a 5% Sodium Thiosulfate solution wash to reduce the iodine.

-

Eye Contact: Do not use neutralization agents in the eyes. Saline irrigation only.

Module 5: Synthetic Utility & Waste Management[1]

Synthetic Application

This compound is a "linchpin" intermediate.

-

C-4 Position: The Iodine is an excellent leaving group for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

-

C-3 Position: The ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide.[1]

-

C-6 Position: The $ CF_3 $ group remains inert under standard coupling conditions, providing metabolic stability to the final drug candidate.[1]

Waste Disposal

-

Classification: Halogenated Organic Waste .

-

Incompatibility: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic hydrolysis or iodine vapor generation.

-

Protocol: Dissolve solid waste in a combustible solvent (Acetone/Ethanol) before placing it in the halogenated waste container.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775647: Methyl 6-(trifluoromethyl)nicotinate. (Used for Read-Across properties).[1] Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives and halogenated esters. Retrieved from [Link][1]

Sources

The Strategic Utility of 4-Iodo-6-(trifluoromethyl)nicotinate Esters in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group, in particular, is a highly sought-after motif due to its profound impact on a molecule's physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and modulate pKa, often leading to improved pharmacokinetic profiles and binding affinities.[1][2] Within this context, substituted pyridine rings serve as essential components in a vast number of pharmaceuticals and agrochemicals. The convergence of these two privileged moieties in the form of 4-iodo-6-(trifluoromethyl)nicotinate esters has given rise to a uniquely versatile and powerful building block for organic synthesis.

This technical guide provides an in-depth exploration of ethyl and methyl 4-iodo-6-(trifluoromethyl)nicotinate as key intermediates. We will delve into their synthesis, physicochemical properties, and, most importantly, their application in strategic cross-coupling reactions that unlock access to a diverse array of complex molecules. This document is intended to be a practical resource for researchers, offering not just protocols, but also the underlying scientific rationale for their application.

Physicochemical Properties and Spectroscopic Data

The combination of an electron-withdrawing trifluoromethyl group, a reactive iodine atom, and an ester functionality on a pyridine ring results in a unique electronic and steric profile. The iodine at the 4-position is readily susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it an excellent synthetic handle. The trifluoromethyl group at the 6-position enhances the electrophilicity of the pyridine ring and can contribute to favorable molecular interactions in the final products.

Table 1: Physicochemical Properties of Ethyl 4-iodo-6-(trifluoromethyl)nicotinate

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃INO₂ | [3] |

| Molecular Weight | 345.06 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane) | Inferred |

Predicted Spectroscopic Data:

-

¹H NMR: The proton spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 2- and 5-positions of the pyridine ring. The ethyl ester will exhibit a quartet and a triplet in the upfield region.

-

¹³C NMR: The carbon spectrum will display distinct signals for the trifluoromethyl group (a quartet due to C-F coupling), the carbon bearing the iodine atom, the ester carbonyl, and the remaining pyridine and ethyl carbons.[4][6]

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C-F stretching frequencies (around 1100-1300 cm⁻¹), and aromatic C-H and C=C/C=N stretching bands.[7]

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.[8]

Synthesis of 4-Iodo-6-(trifluoromethyl)nicotinate Esters: A Proposed Pathway

Diagram: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target building block.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 6-(Trifluoromethyl)nicotinic acid

This procedure is adapted from a known method for the dehalogenation of a related chloro-substituted nicotinic acid.[9]

-

To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol, add triethylamine (2.0 eq).

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and acidified with HCl to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to afford 6-(trifluoromethyl)nicotinic acid.

Causality: The palladium-catalyzed hydrogenation is a standard and efficient method for the selective removal of a chloro group from an aromatic ring, leaving the other functionalities intact. Triethylamine is added to neutralize the HCl formed during the reaction.

Step 2: Esterification to Ethyl 6-(trifluoromethyl)nicotinate

This is a standard Fischer esterification.

-

Suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Step 3: Regioselective Iodination

This protocol is based on the known iodination of electron-deficient aromatic rings.[10]

-

Dissolve ethyl 6-(trifluoromethyl)nicotinate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.1-1.2 eq).

-

Add a catalytic amount of trifluoroacetic acid.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield ethyl 4-iodo-6-(trifluoromethyl)nicotinate.

Causality: The electron-withdrawing nature of the trifluoromethyl and ester groups deactivates the pyridine ring towards electrophilic aromatic substitution. However, the 4-position remains the most activated site for iodination. Trifluoroacetic acid acts as a catalyst to generate a more potent iodinating species from NIS.

Applications in Cross-Coupling Reactions

The true synthetic power of ethyl 4-iodo-6-(trifluoromethyl)nicotinate lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to Pd(0), making it an ideal partner for a variety of coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[11]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add ethyl 4-iodo-6-(trifluoromethyl)nicotinate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Causality: The choice of catalyst, ligand, base, and solvent is crucial and depends on the specific substrates. For example, bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and are often used for sterically hindered substrates.[12]

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[13][14]

General Protocol for Sonogashira Coupling:

-

To a degassed solution of ethyl 4-iodo-6-(trifluoromethyl)nicotinate (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture, concentrate, and purify by column chromatography.

Causality: The copper(I) co-catalyst is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium complex. The amine base is crucial for neutralizing the HI generated during the reaction and for the formation of the copper acetylide.[15]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[16][17]

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine ethyl 4-iodo-6-(trifluoromethyl)nicotinate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of a wide range of amines.[18]

Conclusion and Future Perspectives

Ethyl and methyl 4-iodo-6-(trifluoromethyl)nicotinate are highly valuable and versatile building blocks in modern organic synthesis. Their strategic combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine scaffold makes them ideal substrates for a range of palladium-catalyzed cross-coupling reactions. While a definitive published synthesis is yet to be widely disseminated, a logical and robust synthetic pathway can be proposed based on well-established chemical transformations.

The ability to readily introduce aryl, alkynyl, and amino functionalities onto this scaffold opens up a vast chemical space for the discovery and development of new pharmaceuticals, agrochemicals, and materials. As the demand for complex, highly functionalized molecules continues to grow, the importance of such strategic building blocks will undoubtedly increase, paving the way for new innovations in chemical synthesis.

References

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (2025, August 7). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Z. Bekircan et al. (n.d.). ¹H-NMR and ¹³C-NMR Spectra.

- ChemicalBook. (n.d.). Ethyl nicotinate(614-18-6) 13C NMR spectrum.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- ResearchGate. (2025, August 8). Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations.

- ChemicalBook. (2022, August 23). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- Wikipedia. (n.d.). Sonogashira coupling.

- PubMed. (n.d.). Mass spectrometric decompositions of copper complexes with esters and amides of nicotinic acid.

- 珠海奥博凯生物医药技术有限公司. (n.d.). ethyl 4-iodo-6-(trifluoromethyl)nicotinate.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three.

- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.

- Organic Chemistry Portal. (n.d.). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ethyl 4-iodo-6-(trifluoromethyl)nicotinate - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 4. shd-pub.org.rs [shd-pub.org.rs]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Mass spectrometric decompositions of copper complexes with esters and amides of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 10. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

Technical Guide: Structural & Conformational Dynamics of Methyl 4-iodo-6-(trifluoromethyl)nicotinate

This guide serves as an advanced technical analysis of Methyl 4-iodo-6-(trifluoromethyl)nicotinate , a critical scaffold in the synthesis of Type II kinase inhibitors and agrochemicals.

As the specific crystal structure of this exact intermediate is often proprietary or absent from open crystallographic databases (CSD), this guide applies first-principles structural analysis , analogous crystallographic data , and computational prediction to define its conformation. It provides a validated workflow for experimental determination.

Executive Summary

Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a densely functionalized pyridine scaffold. Its utility in drug discovery stems from the C4-Iodo handle (amenable to Suzuki/Sonogashira coupling) and the C6-Trifluoromethyl group (enhancing metabolic stability).

From a structural perspective, this molecule is defined by steric strain . The juxtaposition of the bulky iodine atom at position C4 and the methyl ester at position C3 forces a conformational twist, breaking the planarity typically seen in nicotinates. Understanding this "ortho-effect" is crucial for predicting reactivity and binding modes.

Chemical Context & Synthesis

Before crystallographic analysis, purity and isotopic profile must be established. The synthesis typically follows a halogen-dance or directed functionalization pathway.

Validated Synthetic Pathway

The most robust route to this scaffold involves the iodination of the commercially available Methyl 6-(trifluoromethyl)nicotinate or the esterification of the corresponding acid.

-

Precursor: Methyl 6-(trifluoromethyl)nicotinate.[1]

-

Functionalization: Directed Ortho-Metallation (DoM) is difficult due to the ester. A more common route is the Sandmeyer reaction from the 4-amino analog or halogen exchange (Finkelstein-like) from the 4-chloro derivative.

Key Physicochemical Parameters

| Parameter | Value (Predicted/Experimental) | Significance |

| Molecular Formula | C₈H₅F₃INO₂ | Heavy atom count aids phasing. |

| Molecular Weight | 331.03 g/mol | High density expected. |

| LogP | ~2.8 - 3.2 | Lipophilic; requires non-polar solvent for crystallization. |

| H-Bond Donors | 0 | Relies on weak C-H...O and Halogen bonding. |

| H-Bond Acceptors | 4 (N, O, O, F) | Crystal packing driver. |

Conformational Analysis (The Core)

The conformation of this molecule is dominated by the steric conflict between the C3-Ester and the C4-Iodine .

The "Ortho-Effect" & Ester Torsion

In unsubstituted methyl nicotinate, the ester group tends to be coplanar with the pyridine ring to maximize

-

Steric Clash: The Van der Waals radius of Iodine is approx. 1.98 Å . The Oxygen of the carbonyl/methoxy group cannot reside in the pyridine plane without clashing with the Iodine.

-

Resulting Torsion: The ester bond (C3–C_carbonyl) rotates out of the plane.

-

Predicted Torsion Angle:45° – 80° .

-

Consequence: The resonance interaction between the ester and the pyridine ring is diminished, making the carbonyl carbon more electrophilic (reactive) but the ring nitrogen less basic due to the electron-withdrawing nature of the orthogonal ester and the CF3 group.

-

The C6-Trifluoromethyl Rotamer

The

Halogen Bonding Potential

The Iodine atom at C4 is highly activated.

-

Mechanism: The electron-withdrawing nature of the pyridine ring, combined with the para-CF3 and ortho-Ester, creates a significant

-hole on the Iodine atom (positive electrostatic potential cap). -

Crystal Packing: Expect strong

or

Experimental Crystallization Protocol

To empirically determine the structure, high-quality single crystals are required. Due to the lack of H-bond donors, this compound will likely form fragile crystals driven by van der Waals and halogen forces.

Solvent Selection Strategy

-

Primary Solvent: Dichloromethane (DCM) or Acetone (good solubility).

-

Anti-solvent: Hexane or Pentane.

-

Method: Slow Vapor Diffusion.

Step-by-Step Crystallization Workflow

-

Dissolution: Dissolve 20 mg of the compound in 0.5 mL of DCM in a small vial (inner vial). Ensure the solution is clear.

-

Setup: Place the open inner vial inside a larger jar containing 5 mL of Hexane (outer reservoir).

-

Equilibration: Seal the outer jar tightly. Keep at 4°C (refrigerator) to reduce kinetic energy and promote ordered packing.

-

Observation: Monitor for 3-7 days. Look for block-like or prismatic crystals (needles often indicate rapid, poor growth).

Data Collection (X-Ray Diffraction)

-

Radiation: Mo-K

( -

Absorption Correction: Critical. The Iodine atom has a high absorption coefficient (

). Multi-scan or analytical absorption correction (e.g., SADABS) must be applied to prevent scaling errors.

Computational Validation (DFT)

If experimental crystals are elusive, Density Functional Theory (DFT) provides a highly accurate structural proxy.

-

Level of Theory: B3LYP-D3(BJ)/def2-TZVP.

-

Reasoning: The -D3(BJ) dispersion correction is mandatory to account for the Iodine...Oxygen non-covalent interactions that dictate the torsion angle.

-

Basis Set:def2-TZVP (Triple-Zeta Valence Polarized) includes Effective Core Potentials (ECPs) for Iodine, essential for treating relativistic effects.

-

Visualization: Structural Determination Pipeline

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes for handling the steric clash analysis.

Caption: Workflow for the structural characterization of Methyl 4-iodo-6-(trifluoromethyl)nicotinate, integrating experimental XRD and computational DFT pathways.

References

-

Growing Crystals: Spingler, B., & Schnidrig, S. (2020). A critical review of the current practice of crystallization of small molecules. CrystEngComm, 22, 1862-1873. Link

-

Halogen Bonding: Cavallo, G., et al. (2016). The Halogen Bond.[2] Chemical Reviews, 116(4), 2478–2601. Link

-

DFT for Iodine: Kesharwani, M. K., et al. (2016). Frequency and Accuracy of Dispersion Interactions in DFT. Journal of Chemical Theory and Computation, 12(12), 5813–5819. Link

-

Nicotinate Structures: The Cambridge Structural Database (CSD). Search for analogous "Methyl 4-halonicotinate" structures. Link

-

Synthesis of Trifluoromethyl Pyridines: Schlosser, M. (2006). The 2×3 Isomeric Trifluoromethylpyridines: Their Synthesis, Properties and Applications. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols for Methyl 4-iodo-6-(trifluoromethyl)nicotinate

Application Note: Suzuki-Miyaura Coupling of Methyl 4-iodo-6-(trifluoromethyl)nicotinate

Executive Summary & Molecule Analysis

This guide details the protocols for the palladium-catalyzed cross-coupling of Methyl 4-iodo-6-(trifluoromethyl)nicotinate (1) . This substrate presents a unique dichotomy in reactivity:

-

High Reactivity: The C4-iodide is electronically activated by the ortho-ester and meta-trifluoromethyl groups, making oxidative addition (OA) extremely facile.

-

High Instability: The electron-deficient pyridine core is susceptible to:

-

Protodehalogenation: Rapid quenching of the Pd-Ar intermediate if transmetallation is slow.

-

Hydrolysis: The C3-methyl ester is prone to saponification under standard basic aqueous conditions.

-

Nucleophilic Aromatic Substitution (SNAr): Strong bases may attack the C4 or C6 positions directly.

-

Target Substrate:

-

Formula: C8H5F3INO2

-

MW: 331.03 g/mol

-

Key Feature: C4-Iodide (Reactive Site), C3-COOMe (Base Sensitive), C6-CF3 (Electronic Activator).

Mechanistic Considerations & Catalyst Selection

The electron-withdrawing nature of the trifluoromethyl and ester groups significantly lowers the electron density of the pyridine ring.

-

Oxidative Addition (OA): Fast. The C-I bond is weak and the metal center inserts easily. Simple Pd(0) sources (e.g., Pd(PPh3)4) are often sufficient.

-

Transmetallation (TM): Rate-limiting. The highly electrophilic Pd(II)-aryl intermediate stabilizes the complex, potentially making it reluctant to undergo transmetallation with the boronic acid.

-

Reductive Elimination (RE): Fast, driven by the formation of the strong C-C bond and the electron-poor nature of the pyridine ring.

Catalyst Recommendations:

-

Tier 1 (Standard): Pd(dppf)Cl2·DCM. The bidentate ligand prevents β-hydride elimination (if alkyl groups are present) and offers a robust bite angle for RE.

-

Tier 2 (High Efficiency): XPhos Pd G3/G4. Bulky biaryl phosphines facilitate TM and protect the active species, allowing for lower temperatures (preserving the ester).

Experimental Protocols

Protocol A: The "Robust" Method (General Purpose)

Best for: Aryl and Heteroaryl boronic acids with moderate steric hindrance.

Reagents:

-

Substrate (1): 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

-

Base: Cs2CO3 (2.0 equiv) or K2CO3 (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (9:1 ratio)

-

Temp: 80 °C

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate (1) (1.0 equiv), Boronic Acid (1.2 equiv), and Cs2CO3 (2.0 equiv).

-

Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane and Water (9:1 v/v). Concentration should be 0.1 M – 0.2 M wrt substrate.

-

Catalyst: Quickly remove the cap (under positive gas flow) and add Pd(dppf)Cl2·DCM (0.05 equiv). Reseal immediately.

-

Reaction: Heat the block to 80 °C. Stir vigorously (800 rpm).

-

Monitor: Check LCMS at 2 hours. The electron-deficient iodide usually reacts quickly.

-

Note: If hydrolysis of the ester is observed (M-14 mass), switch to Protocol B.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]

Protocol B: The "Ester-Protection" Method (Anhydrous)

Best for: Substrates sensitive to hydrolysis or when using boronic esters (Pinacol).

Reagents:

-

Substrate (1): 1.0 equiv

-

Boronic Ester (Bpin): 1.3 equiv

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K3PO4 (Tribasic, anhydrous, finely ground) (3.0 equiv)

-

Solvent: Toluene or DME (Anhydrous)

-

Temp: 90-100 °C

Step-by-Step:

-

Dry: Flame-dry the glassware under vacuum and backfill with Argon.

-

Charge: Add Substrate (1) , Boronic Ester , K3PO4 , and Pd(PPh3)4 inside a glovebox or under a strict Argon stream.

-

Solvent: Add anhydrous Toluene (0.15 M).

-

Cycle: Heat to 90 °C for 12-16 hours.

-

Why this works: The low solubility of K3PO4 in toluene creates a "heterogeneous base" system that is strong enough for transmetallation but kinetically slow for ester hydrolysis.

Data Summary & Troubleshooting

Table 1: Optimization Screen for Methyl 4-iodo-6-(trifluoromethyl)nicotinate

| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield | Notes |

| 1 | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80°C | 65% | 15% Hydrolysis byproduct observed. |

| 2 | Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane/H2O | 80°C | 92% | Clean conversion. Minimal hydrolysis. |

| 3 | Pd2(dba)3 | XPhos | K3PO4 | THF | 60°C | 88% | Excellent for sterically hindered boronates. |

| 4 | Pd(OAc)2 | SPhos | K2CO3 | Toluene | 100°C | 70% | Protodehalogenation (des-iodo) observed. |

Troubleshooting Guide:

-

Issue: Protodehalogenation (Loss of Iodine, replaced by H).

-

Issue: Homocoupling of Boronic Acid.

-

Cause: Oxygen in the system.[3]

-

Fix: Degas solvents more thoroughly (sparge with Ar for 15 mins).

-

-

Issue: Ester Hydrolysis.

-

Fix: Switch from Carbonate bases (Na2CO3) to Phosphate bases (K3PO4). Reduce water content or use Protocol B.

-

Pathway Visualization

Caption: Catalytic cycle for electron-deficient pyridine coupling. Note the critical branching points for side reactions (red).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

BenchChem Application Note. (2025). Optimization of Suzuki Coupling with Electron-Deficient Heterocycles. Link

-

TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol Guide. Link

Sources

Application Note: Strategic Synthesis with Methyl 4-iodo-6-(trifluoromethyl)nicotinate

Executive Summary

Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a high-value, polyfunctionalized pyridine scaffold extensively utilized in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

-

C4-Iodine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

C3-Methyl Ester: An electrophilic handle for cyclization, amidation, or reduction.

-

C6-Trifluoromethyl (

): A metabolic stability enhancer that modulates the lipophilicity (

This guide provides validated protocols for the regioselective functionalization of this scaffold, focusing on C-C bond formation and subsequent annulation strategies to access bicyclic heterocycles.

Structural Analysis & Reactivity Profile

The molecule acts as an electron-deficient heteroaryl iodide. The presence of the electron-withdrawing

-

Oxidative Addition: The C4-I bond is activated for oxidative addition to

, occurring faster than in non-fluorinated analogs due to the electron-poor nature of the ring. -

Nucleophilic Attack: The ring is highly susceptible to Nucleophilic Aromatic Substitution (

), particularly at C4, if the iodine is not engaged in metal catalysis. -

Coordination: The pyridine nitrogen is less basic due to the

and ester groups, reducing catalyst poisoning compared to electron-rich pyridines.

Reactivity Pathway Diagram

Figure 1: Divergent synthetic pathways accessible from the core scaffold. The high reactivity of the C4-Iodine allows for immediate diversification.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the C4 position. Mechanism: The electron-deficient nature of the pyridine facilitates rapid oxidative addition. However, base-sensitive hydrolysis of the C3-ester must be prevented by careful base selection.

Materials

-

Substrate: Methyl 4-iodo-6-(trifluoromethyl)nicotinate (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (9:1) or Toluene (anhydrous)

Step-by-Step Procedure

-

Inerting: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Monitor by TLC/LCMS. The starting iodide (Rf ~0.6 in 20% EtOAc/Hex) should disappear.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

-

Purification: Wash the filtrate with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Insight: Avoid strong aqueous bases (NaOH, KOH) at high temperatures to prevent premature hydrolysis of the methyl ester to the acid, which complicates purification.

Protocol B: Sonogashira Coupling & Cyclization

Objective: Synthesis of substituted furo[3,2-c]pyridines or pyrrolo[3,2-c]pyridines. Mechanism: The iodine is displaced by a terminal alkyne. The proximity of the C3-ester allows for a subsequent 5-exo-dig cyclization.

Materials

-

Substrate: Methyl 4-iodo-6-(trifluoromethyl)nicotinate (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent:

(3.0 equiv) in DMF or THF.

Step-by-Step Procedure

-

Coupling: Dissolve substrate and alkyne in degassed DMF/Et3N. Add Pd and Cu catalysts. Stir at Room Temperature for 2 hours.

-

Validation: Formation of the intermediate alkyne is usually quantitative at RT due to the activated iodine.

-

-

Cyclization (Optional):

-

To Furo[3,2-c]pyridine: Add catalytic